2-(naphthalen-1-yl)-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide
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Overview
Description
2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide typically involves the condensation of naphthalene derivatives with hydrazides under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity. Common reaction conditions include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Hydrazides: Compounds with similar hydrazide functional groups but different aromatic or aliphatic moieties.
Uniqueness
2-(naphthalen-1-yl)-N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)acetohydrazide is unique due to its specific combination of naphthalene and hydrazide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-12(19-20-13-14(22)17-16(24)18-15(13)23)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,17,18,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVHLZFZIIADIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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